molecular formula C15H14N6O B2392274 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034296-99-4

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2392274
CAS No.: 2034296-99-4
M. Wt: 294.318
InChI Key: WOUAKVUPGGSAEM-UHFFFAOYSA-N
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Description

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a complex organic compound that features a phenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated pyridinyl derivatives.

Scientific Research Applications

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea: Similar structure but with a different substitution pattern.

    1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Contains a thiadiazole ring instead of a triazole ring.

Uniqueness

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to its combination of a triazole ring and a pyridinyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-phenyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(18-12-5-2-1-3-6-12)17-9-13-11-21(20-19-13)14-7-4-8-16-10-14/h1-8,10-11H,9H2,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUAKVUPGGSAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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